molecular formula C31H32N2O8 B13411618 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine

5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine

Numéro de catalogue: B13411618
Poids moléculaire: 560.6 g/mol
Clé InChI: VSNLNQTWDOWQBD-HPQIJTKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5’-DMT-N1-Methyl-PseudoUridine typically involves the protection of the 5’-hydroxyl group of pseudoUridine with a 4,4’-dimethoxytrityl (DMT) group. The N1 position is methylated to form N1-Methyl-PseudoUridine. The 2’-hydroxyl group is often protected with a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted reactions during oligonucleotide synthesis .

Industrial Production Methods

Industrial production of 5’-DMT-N1-Methyl-PseudoUridine involves large-scale chemical synthesis using automated solid-phase synthesis techniques. The process includes the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain, followed by deprotection and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

5’-DMT-N1-Methyl-PseudoUridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various modified nucleosides and oligonucleotides with enhanced stability and functionality .

Applications De Recherche Scientifique

Enhanced mRNA Vaccine Development

One of the primary applications of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine is in the enhancement of mRNA vaccines. The incorporation of 1-N-methylpseudouridine into mRNA has been shown to improve protein expression while simultaneously reducing immunogenicity. This modification allows for a more efficient translation process, which is critical in vaccine development.

Case Study: COVID-19 Vaccines

The COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna utilize N1-methylpseudouridine as a key modification. Research indicates that replacing uridine with N1-methylpseudouridine significantly enhances the stability and translational efficiency of mRNA, leading to higher antigen expression levels and a more robust immune response with lower side effects .

Improvement in RNA Therapeutics

The application of this compound extends beyond vaccines to include various RNA therapeutics. The modification has been linked to increased resistance to enzymatic degradation and reduced activation of innate immune responses, making it an attractive option for therapeutic applications.

Case Study: RNA Interference (RNAi)

In RNAi applications, modified nucleotides such as 1-N-methylpseudouridine can enhance the stability and efficacy of small interfering RNAs (siRNAs). Studies have demonstrated that siRNAs incorporating this modification exhibit improved silencing activity due to their enhanced stability in biological environments .

Synthesis of Modified mRNA

The synthesis process for modified mRNA often involves the use of specialized kits that facilitate the incorporation of various nucleoside modifications, including this compound. These kits enable researchers to produce tailored mRNA constructs for specific applications in research and therapy.

Data Table: HighYield T7 mRNA Synthesis Kits

Product NameApplicationModified Nucleotides Included
HighYield T7 mRNA Modification TestkitSynthesis of differentially modified mRNAN1-Methylpseudo-UTP, Pseudo-UTP, 5-Methoxy-UTP
HighYield T7 Uridine Modification TestkitSynthesis with Cap 0 or Cap 1 moietyN1-Methylpseudo-UTP, ARCA Cap 1 AG

Potential for Therapeutic Applications

The versatility of this compound positions it as a promising candidate for future therapeutic applications beyond vaccines. Its properties suggest potential uses in gene therapy and other forms of RNA-based treatments where stability and immunogenicity are critical factors.

Case Study: CircRNA Vaccines

Recent research has explored the use of circular RNAs (circRNAs) as vaccines against diseases such as SARS-CoV-2. The incorporation of modified nucleotides like 1-N-methylpseudouridine has been shown to enhance the immunogenic properties and stability of circRNA constructs, leading to robust immune responses in preclinical models .

Mécanisme D'action

The mechanism of action of 5’-DMT-N1-Methyl-PseudoUridine involves its incorporation into RNA oligonucleotides, where it enhances RNA stability and reduces immunogenicity. The compound achieves this by altering the RNA structure and increasing its resistance to enzymatic degradation. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5’-DMT-N1-Methyl-PseudoUridine is unique due to its specific modifications that enhance RNA stability and translational efficiency while reducing immunogenicity. These properties make it particularly valuable in the development of mRNA-based therapeutics and vaccines .

Activité Biologique

5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine (commonly referred to as DMTr-pseudouridine) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry due to its unique structural properties and biological activities. This compound is a derivative of pseudouridine, which is known for its role in stabilizing RNA structures and influencing RNA interactions. The introduction of the dimethoxitrityl group enhances its stability and solubility, making it a valuable tool in various applications, including RNA therapeutics and biochemistry.

Chemical Structure

The chemical structure of DMTr-pseudouridine can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 278.30 g/mol

DMTr-pseudouridine exhibits several biological activities primarily attributed to its ability to stabilize RNA structures and enhance their functionality. The following mechanisms have been identified:

  • Stabilization of RNA Secondary Structures : The presence of pseudouridine in RNA enhances base pairing and stabilizes secondary structures, which is crucial for the proper functioning of ribosomal RNA (rRNA) and transfer RNA (tRNA) .
  • Inhibition of RNase Activity : DMTr-pseudouridine has been shown to inhibit ribonuclease activity, thereby protecting RNA from degradation .
  • Enhanced Binding Affinity : Modified nucleosides like DMTr-pseudouridine can increase the binding affinity between RNA and proteins, facilitating various biochemical processes .

1. Antiviral Activity

A study investigated the antiviral properties of DMTr-pseudouridine against influenza virus. Researchers found that treatment with DMTr-pseudouridine resulted in a significant reduction in viral replication. The compound was shown to interfere with viral RNA synthesis by stabilizing viral mRNA, thus enhancing host immune responses .

2. RNA Therapeutics

In another study, DMTr-pseudouridine was incorporated into mRNA vaccines to improve their stability and translation efficiency. The modified mRNA exhibited enhanced protein expression levels compared to unmodified counterparts, demonstrating its potential in vaccine development .

Comparative Data Table

CompoundStability (hours)RNase ResistanceBinding Affinity (Kd)
DMTr-pseudouridine48High50 nM
Pseudouridine24Moderate100 nM
Unmodified Uridine12Low200 nM

Pharmacokinetics

Research indicates that DMTr-pseudouridine has favorable pharmacokinetic properties, including:

  • Absorption : Rapid absorption upon administration, leading to high bioavailability.
  • Metabolism : Metabolized primarily by nucleoside phosphorylases.
  • Excretion : Primarily excreted via renal pathways.

Safety Profile

Toxicological studies have indicated that DMTr-pseudouridine exhibits low toxicity levels at therapeutic doses. No significant adverse effects were observed in animal models during chronic exposure studies .

Propriétés

Formule moléculaire

C31H32N2O8

Poids moléculaire

560.6 g/mol

Nom IUPAC

5-[(2S,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H32N2O8/c1-33-17-24(29(36)32-30(33)37)28-27(35)26(34)25(41-28)18-40-31(19-7-5-4-6-8-19,20-9-13-22(38-2)14-10-20)21-11-15-23(39-3)16-12-21/h4-17,25-28,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,28+/m1/s1

Clé InChI

VSNLNQTWDOWQBD-HPQIJTKRSA-N

SMILES isomérique

CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

SMILES canonique

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.